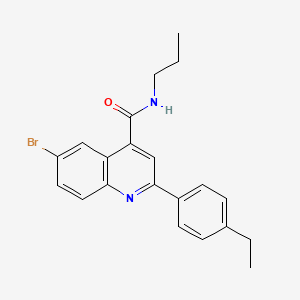
6-bromo-2-(4-ethylphenyl)-N-propylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(4-ethylphenyl)-N-propylquinoline-4-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(4-ethylphenyl)-N-propylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(4-ethylphenyl)-N-propylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogenating agents like bromine (Br₂) and nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoline derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.
Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting diseases involving quinoline pathways.
Mechanism of Action
The mechanism of action of 6-bromo-2-(4-ethylphenyl)-N-propylquinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(4-ethylphenyl)quinoline-4-carboxylic acid: This compound is structurally similar but lacks the N-propyl group.
6-Bromo-2-(4-ethylphenyl)-N-(2-methoxyethyl)-4-quinolinecarboxamide: This compound has a different substituent on the nitrogen atom.
Uniqueness
6-Bromo-2-(4-ethylphenyl)-N-propylquinoline-4-carboxamide is unique due to its specific substituents, which may confer distinct biological activities and chemical properties. Its N-propyl group, for example, may enhance its ability to interact with certain molecular targets compared to similar compounds .
Properties
Molecular Formula |
C21H21BrN2O |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
6-bromo-2-(4-ethylphenyl)-N-propylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H21BrN2O/c1-3-11-23-21(25)18-13-20(15-7-5-14(4-2)6-8-15)24-19-10-9-16(22)12-17(18)19/h5-10,12-13H,3-4,11H2,1-2H3,(H,23,25) |
InChI Key |
ABNNIQDXPOPBSU-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


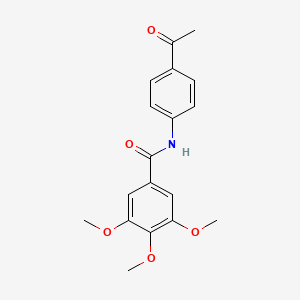
![(E)-ethoxy-(7-ethoxycarbonyl-2,6-dimethyltriazolo[2,1-a]triazol-8-ium-3-ylidene)methanolate](/img/structure/B14951737.png)


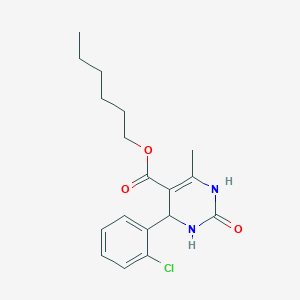

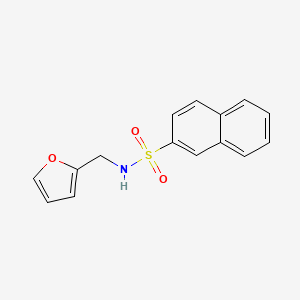
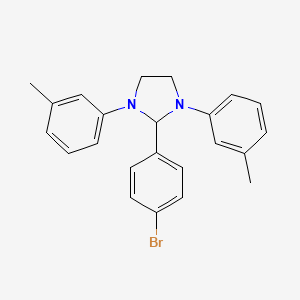
methanone](/img/structure/B14951792.png)
![17-(4-bromophenyl)-1-{(E)-[(3-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14951799.png)
![4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-4-oxobutanamide](/img/structure/B14951806.png)
![N-methyl-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(pyrrolidin-1-yl)benzyl]acetamide](/img/structure/B14951814.png)
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B14951822.png)
![O-{3-[(3-bromophenyl)carbamoyl]phenyl} dimethylcarbamothioate](/img/structure/B14951829.png)
